molecular formula C7H6BClO2 B1667275 AN2718 CAS No. 174672-06-1

AN2718

カタログ番号: B1667275
CAS番号: 174672-06-1
分子量: 168.39 g/mol
InChIキー: HMAFTPZYFJFEHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AN-2718 は、オキサボロール tRNA トラッピング (OBORT) 機構を介してタンパク質合成を阻害することで、真菌の増殖を抑制する化合物です。 。その化学構造は、CAS 登録番号 174672-06-1 で表されます。広域スペクトル抗真菌剤として、AN-2718 は科学研究と潜在的な治療用途において注目を集めています。

2. 製法

合成経路:: AN-2718 の具体的な合成経路は広く文書化されていませんが、確立された有機化学の原理を使用して合成されます。研究者は通常、標的反応を通して AN-2718 にアクセスするための合成経路を設計します。

反応条件:: AN-2718 合成の正確な反応条件は、企業秘密です。化合物の化学構造は、ホウ素含有試薬と tRNA 関連の中間体の関与を示唆しています。

工業生産:: AN-2718 の工業生産方法は、公表されていません。その開発に関与する企業や研究機関は、大規模生産を達成するために、専門的なプロセスを採用している可能性があります。

科学的研究の応用

AN-2718 finds applications in:

    Antifungal Research: Its OBORT mechanism makes it a promising antifungal candidate.

    Medicine: Investigating its potential as a therapeutic agent against fungal infections.

    Chemical Biology: Studying its effects on cellular processes.

作用機序

AN-2718 の作用機序は、ロイシル-tRNA 合成酵素 (LeuRS) の編集活性部位に tRNA-LEU をトラップすることに関与しています。 これにより、ロイシル-tRNA-LEU の合成が阻害され、最終的に真菌におけるタンパク質合成が阻害されます。 .

準備方法

Synthetic Routes:: Although specific synthetic routes for AN-2718 are not widely documented, it is synthesized using established organic chemistry principles. Researchers typically design synthetic pathways to access AN-2718 through targeted reactions.

Reaction Conditions:: The exact reaction conditions for AN-2718 synthesis remain proprietary. the compound’s chemical structure suggests involvement of boron-containing reagents and tRNA-related intermediates.

Industrial Production:: AN-2718’s industrial production methods are not publicly disclosed. Companies or research institutions involved in its development likely employ specialized processes to achieve large-scale production.

化学反応の分析

反応の種類:: AN-2718 は、次のようなさまざまな化学反応に関与しています。

    酸化: AN-2718 は、酸化反応を受ける可能性があります。

    還元: 還元プロセスは、その構造を改変する可能性があります。

    置換: 置換基は、導入または置換される可能性があります。

一般的な試薬と条件:: 具体的な試薬と条件は、企業秘密です。ホウ素含有化合物と tRNA 関連の中間体は、重要な役割を果たしている可能性があります。

主な生成物:: AN-2718 の主な生成物は、関与する特定の反応によって異なります。これには、修飾された AN-2718 誘導体または中間体が含まれる可能性があります。

4. 科学研究における用途

AN-2718 は、次のような用途があります。

    抗真菌研究: その OBORT 機構は、有望な抗真菌候補となっています。

    医学: 真菌感染症に対する治療剤としての可能性を調査しています。

    ケミカルバイオロジー: 細胞プロセスに対する影響を研究しています。

類似化合物との比較

AN-2718 の独自性は、OBORT 機構にあります。類似の化合物には、他のオキサボロールや抗真菌剤が含まれますが、AN-2718 の特定の作用機序は、それを際立たせています。

生物活性

5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol, also known as AN-2718, is a compound belonging to the oxaborole class, characterized by its unique five-membered ring structure that includes a boron atom. This compound has garnered attention for its significant biological activity, particularly in the field of antifungal treatment. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₇H₆BClO₂
  • Molecular Weight : 168.39 g/mol
  • Structure : The presence of chlorine at the para position enhances its electrophilic properties, which are crucial for its biological interactions.

5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol exhibits its antifungal activity primarily through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis within fungal cells. This mechanism is termed the oxaborole tRNA trapping mechanism (OBORT), which selectively targets fungal translation processes without significantly affecting mammalian cells.

In Vitro Studies

Research has demonstrated that AN-2718 effectively inhibits the growth of various fungal pathogens:

Fungal Pathogen IC50 (μM) MIC90 (μg/mL)
Candida albicans4.20.5
Aspergillus fumigatus20.25
Trichophyton rubrumNot specified0.125
Trichophyton mentagrophytesNot specified0.125

These results indicate potent antifungal activity, particularly against dermatophytes and certain yeasts, making it a candidate for treating conditions like onychomycosis.

Synthesis Methods

Several methods have been explored for synthesizing 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol:

  • Boronate Ester Method : Involves the reaction of chlorinated phenols with boronic acids under acidic conditions.
  • Direct Boronation : Utilizing boron reagents to introduce the boron atom into the aromatic system.
  • Reflux Method : Heating mixtures of chlorobenzene derivatives and boron sources in organic solvents to facilitate reaction.

These methods highlight the versatility and efficiency in producing this compound for research and potential therapeutic applications.

Case Study 1: Efficacy Against Onychomycosis

A clinical study investigated the efficacy of AN-2718 in treating onychomycosis caused by Trichophyton rubrum. Patients treated with a topical formulation showed significant improvement compared to placebo groups, with a cure rate of over 70% after six weeks of treatment.

Case Study 2: Safety Profile

A safety assessment conducted on mammalian cell lines revealed that 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol exhibited low cytotoxicity, with an IC50 value significantly higher than those observed for fungal cells. This low toxicity profile suggests a favorable therapeutic window for clinical applications.

特性

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFTPZYFJFEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169889
Record name AN-2718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174672-06-1
Record name AN-2718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AN-2718
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN-2718
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AN-2718
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was made from 18d in the same manner as compound 19b: mp 142-144° C. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.96 (s, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.49 (s, 1H), 7.71 (d, J=7.8 Hz, 1H), 9.30 (s, 1H); ESI-MS m/z 167 (M−H)−; HPLC purity 99.0%; Anal (C7H6ClO2.0.1H2O)C, H.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 2
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 3
Reactant of Route 3
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 4
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 5
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Reactant of Route 6
5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol
Customer
Q & A

Q1: What is the primary mechanism of action of AN2718 against fungi?

A1: this compound targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, this compound disrupts protein synthesis, ultimately leading to fungal cell death. []

Q2: How does this compound's mechanism of action differ from existing antifungal agents?

A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, this compound inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.

Q3: What types of fungal infections has this compound demonstrated efficacy against in clinical trials?

A3: Clinical trials have primarily focused on the efficacy of this compound in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []

Q4: Has this compound shown efficacy against drug-resistant fungal strains?

A4: While research is ongoing, the novel mechanism of action of this compound suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H6BClO3, and its molecular weight is 184.39 g/mol. []

Q6: How does the structure of this compound contribute to its antifungal activity?

A6: The benzoxaborole moiety of this compound is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.

Q8: What are the stability characteristics of this compound under various conditions?

A8: Information regarding the specific stability characteristics of this compound under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: The research papers provided do not delve into the specific formulation strategies employed for this compound. Further research is needed to understand how its physicochemical properties influence formulation development.

Q10: What in vitro models have been used to study the activity of this compound?

A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of this compound. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []

Q11: What animal models have been employed to evaluate the efficacy and safety of this compound?

A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.

Q12: What are the key findings from clinical trials investigating this compound for onychomycosis treatment?

A12: Phase III clinical trials have shown that topical this compound is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。